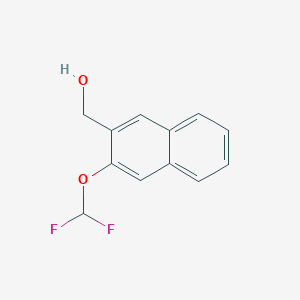![molecular formula C6H2ClF3N4 B11881034 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 882856-60-2](/img/structure/B11881034.png)
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 2nd position on the triazolo[1,5-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with trifluoromethylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazolo ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine can be formed.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated triazolo or pyridazine rings.
科学的研究の応用
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for designing inhibitors of various enzymes and receptors, including kinases and GABA receptors.
Biological Studies: The compound is used in studies to understand its antiproliferative and cytotoxic effects on cancer cell lines.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.
類似化合物との比較
Similar Compounds
6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but different positioning of the triazolo ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards various biological targets, making it a valuable compound in drug discovery and development.
特性
CAS番号 |
882856-60-2 |
|---|---|
分子式 |
C6H2ClF3N4 |
分子量 |
222.55 g/mol |
IUPAC名 |
6-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-5(6(8,9)10)13-14(4)12-3/h1-2H |
InChIキー |
NXIUPYMZPSDTDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN2C1=NC(=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)
![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)







